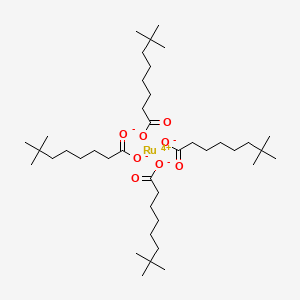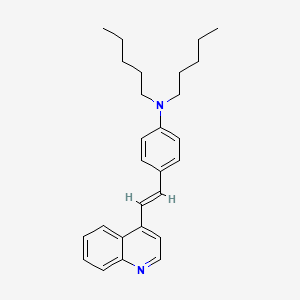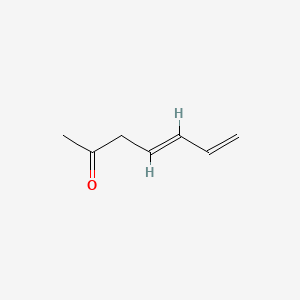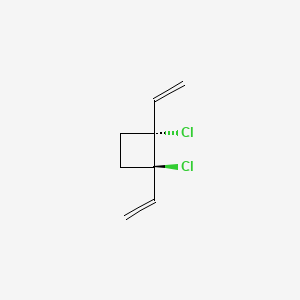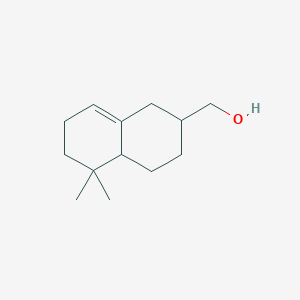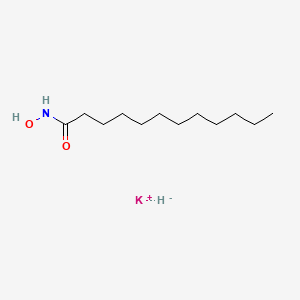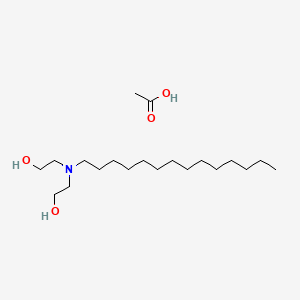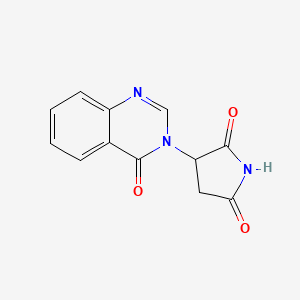
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione is a heterocyclic compound that features a quinazolinone core fused with a pyrrolidinedione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of inflammatory mediators and modulation of pain receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanenitrile: Similar in structure but with a nitrile group instead of the pyrrolidinedione moiety.
4-oxo-3,4-dihydroquinazoline derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to varied biological activities.
Uniqueness
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione is unique due to its combination of the quinazolinone and pyrrolidinedione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
39133-13-6 |
|---|---|
Molekularformel |
C12H9N3O3 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
3-(4-oxoquinazolin-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H9N3O3/c16-10-5-9(11(17)14-10)15-6-13-8-4-2-1-3-7(8)12(15)18/h1-4,6,9H,5H2,(H,14,16,17) |
InChI-Schlüssel |
XDGWXSWNBMJKKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC1=O)N2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



